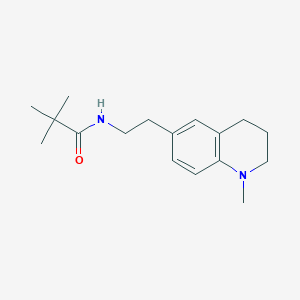
N-(2-(1-メチル-1,2,3,4-テトラヒドロキノリン-6-イル)エチル)ピバロアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pivalamide group attached to a quinoline moiety, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including their use as antimalarial, antibacterial, and anticancer agents.
科学的研究の応用
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives and as a building block for complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced by hydrogenation of the quinoline core using a suitable catalyst like palladium on carbon.
Attachment of the Pivalamide Group: The final step involves the reaction of the tetrahydroquinoline derivative with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide compound.
Industrial Production Methods
Industrial production of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, palladium on carbon
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Functionalized quinoline derivatives
作用機序
The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the pivalamide group may enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with enhanced biological properties.
Pivalamide Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is unique due to the combination of the quinoline core and the pivalamide group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and target specificity, making it a valuable candidate for further research and development.
特性
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-10-9-13-7-8-15-14(12-13)6-5-11-19(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQODLYHCIOTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

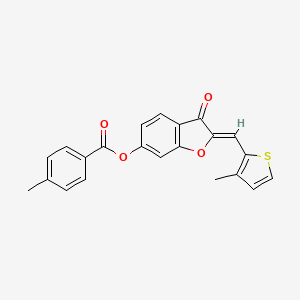
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
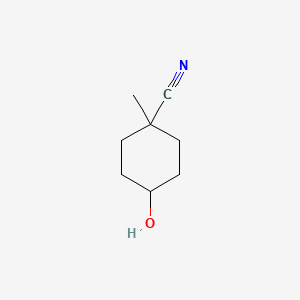
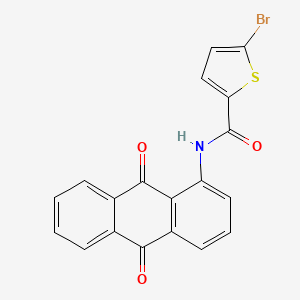
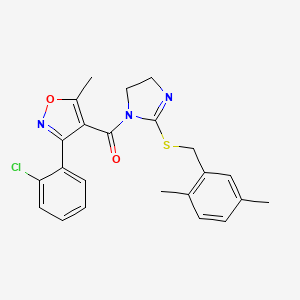

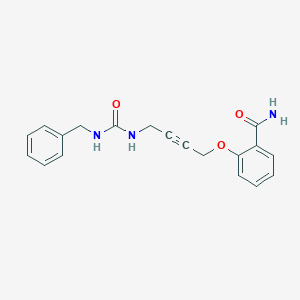
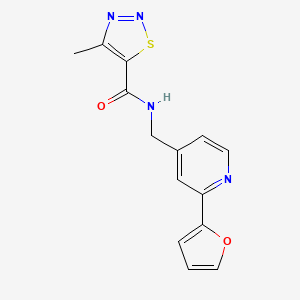

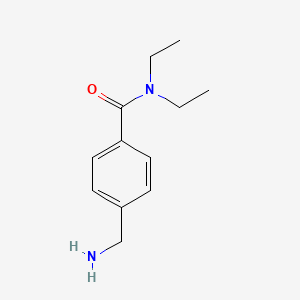
![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
